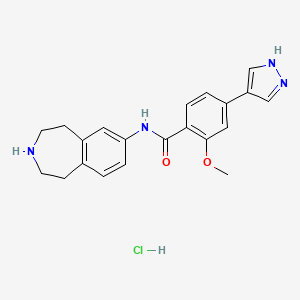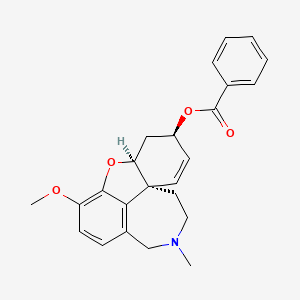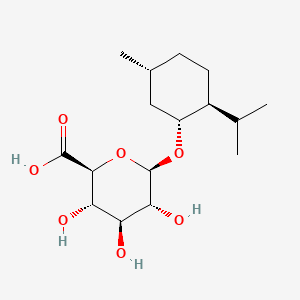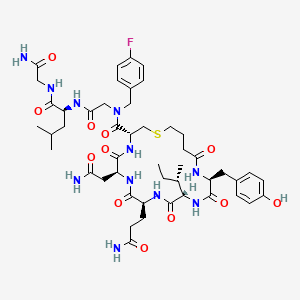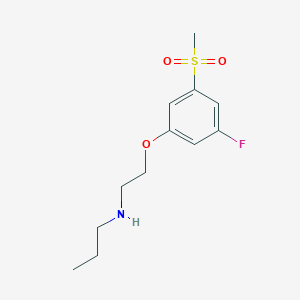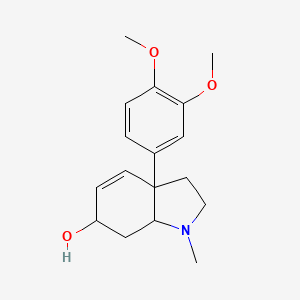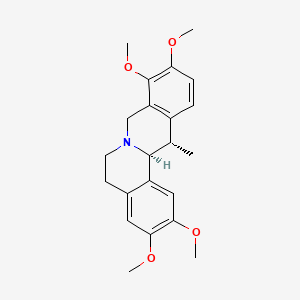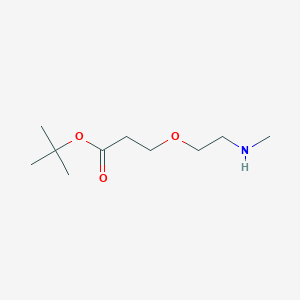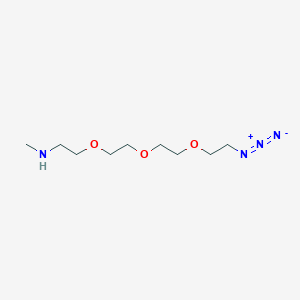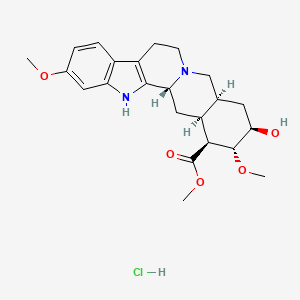
MIPS-9922
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MIPS-9922 is a potent and selective PI3Kβ inhibitor with antiplatelet activity. This compound potently inhibited ADP-induced washed platelet aggregation. It also inhibited integrin αIIbβ3 activation and αIIbβ3 dependent platelet adhesion to immobilized vWF under high shear. This compound prevented arterial thrombus formation in the in vivo electrolytic mouse model of thrombosis without inducing prolonged bleeding or excess blood loss.
Wissenschaftliche Forschungsanwendungen
Electrosynthesized MIPs for Bioanalyte Detection
Recent advancements in electrosynthesized molecularly imprinted polymers (eMIPs) have significantly enhanced the detection of biologically relevant materials, including proteins and bacteria. This is achieved by creating high affinity binding sites through electropolymerization, which allows for sensitive and selective recognition of target analytes. The development of eMIPs for sensing platforms has seen progress in increasing polymer layer dimensions for whole bacteria detection and improving selectivity towards analytes through mixed monomer compositions (Crapnell et al., 2019).
MIPs for Clinical Diagnostics
MIPs have been used for the electrochemical sensing of nuclear matrix protein 22 (NMP22), a biomarker for bladder cancer. This involves coating zinc oxide nanorod arrays with MIPs for increased surface area, enhancing sensitivity and selectivity for NMP22 detection in urine samples. This approach has shown promise in phase 0 clinical trials for bladder cancer diagnosis (Lee et al., 2016).
MIPs in Environmental and Food Analysis
Molecularly imprinted polymers have found extensive applications in environmental and food analysis due to their high selectivity and stability. They have been used as sorbents for sample preparation, reducing complex food matrix effects and improving recoveries and detection limits in biosensing platforms for various analytes (Ashley et al., 2017).
Advances in Biomimetic Systems for Molecular Recognition
MIPs offer a versatile strategy for mimicking the process of molecular recognition, creating structural fingerprint replicas of molecules for biorecognition studies. Their affordability, easy-to-fabricate features, stability, specificity, and multiplexing capabilities have made them beneficial in various scientific and industrial fields, including chromatographic systems, lab-on-a-chip systems, and sensor systems (Saylan et al., 2020).
MIPs for Waterborne Virus Detection
A novel approach has been developed for the detection and removal of waterborne viruses using molecularly imprinted polymers. This method employs MIPs targeting bacteriophage MS2 as a template, demonstrating high affinity and the potential for implementation in optical-based sensors for the specific detection and removal of viruses in water (Altintas et al., 2015).
Eigenschaften
CAS-Nummer |
1416956-33-6 |
|---|---|
Molekularformel |
C28H31F2N9O2 |
Molekulargewicht |
563.6138 |
IUPAC-Name |
(S)-2-amino-1-(4-(4-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C28H31F2N9O2/c29-23(30)24-32-21-8-4-5-9-22(21)39(24)28-34-26(33-27(35-28)38-14-16-41-17-15-38)37-12-10-36(11-13-37)25(40)20(31)18-19-6-2-1-3-7-19/h1-9,20,23H,10-18,31H2/t20-/m0/s1 |
InChI-Schlüssel |
VOPWCDJBVPMVLJ-FQEVSTJZSA-N |
SMILES |
O=C([C@H](CC1=CC=CC=C1)N)N(CC2)CCN2C3=NC(N4CCOCC4)=NC(N5C(C(F)F)=NC6=C5C=CC=C6)=N3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MIPS-9922; MIPS 9922; MIPS9922. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



